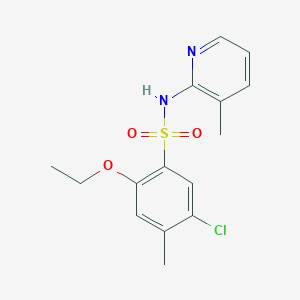

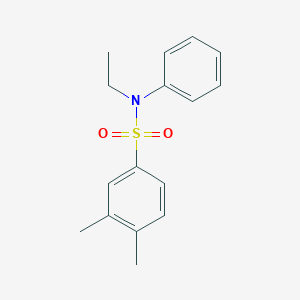

Sulfonium, dodecylethylmethyl-, chloride (1:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfonium, dodecylethylmethyl-, chloride (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of quaternary ammonium compounds and is widely used as a surfactant, a disinfectant, and a catalyst in various chemical reactions.

Mecanismo De Acción

Sulfonium, dodecylethylmethyl-, chloride (1:1) acts as a surfactant by reducing the surface tension between two immiscible liquids or between a liquid and a solid. It forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules and prevent them from aggregating. As a disinfectant, sulfonium, dodecylethylmethyl-, chloride (1:1) disrupts the cell membrane of microorganisms, leading to their death. As a catalyst, sulfonium, dodecylethylmethyl-, chloride (1:1) activates the reactants by forming a complex with them, which lowers the activation energy required for the reaction to occur.

Biochemical and Physiological Effects:

Sulfonium, dodecylethylmethyl-, chloride (1:1) has been shown to have low toxicity in various studies. However, prolonged exposure to high concentrations of sulfonium, dodecylethylmethyl-, chloride (1:1) can cause skin irritation and respiratory problems. It has also been shown to have antimicrobial properties, which can be beneficial in preventing the spread of infectious diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sulfonium, dodecylethylmethyl-, chloride (1:1) has several advantages for lab experiments. It is readily available in large quantities, and its synthesis method is relatively simple. It is also stable under various conditions, making it suitable for use in a wide range of applications. However, its surfactant properties can interfere with the analysis of certain molecules, and its disinfectant properties can affect the viability of cells in cell culture experiments.

Direcciones Futuras

There are several future directions for the use of sulfonium, dodecylethylmethyl-, chloride (1:1) in scientific research. One potential application is in the field of drug delivery, where sulfonium, dodecylethylmethyl-, chloride (1:1) can be used to encapsulate hydrophobic drugs and target specific cells or tissues. Another potential application is in the field of nanotechnology, where sulfonium, dodecylethylmethyl-, chloride (1:1) can be used to stabilize nanoparticles and control their size and shape. Further research is also needed to understand the mechanism of action of sulfonium, dodecylethylmethyl-, chloride (1:1) in various applications and to optimize its properties for specific applications.

Conclusion:

In conclusion, sulfonium, dodecylethylmethyl-, chloride (1:1) is a versatile chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively used in scientific research as a surfactant, disinfectant, and catalyst. Further research is needed to explore its potential applications in drug delivery, nanotechnology, and other fields.

Métodos De Síntesis

Sulfonium, dodecylethylmethyl-, chloride (1:1) can be synthesized by reacting dodecylethylmethylamine with methyl iodide in the presence of sodium hydroxide. The resulting product is then treated with sulfur trioxide to form sulfonium, dodecylethylmethyl-, chloride (1:1). This synthesis method has been widely used in the laboratory to produce sulfonium, dodecylethylmethyl-, chloride (1:1) in large quantities for various applications.

Aplicaciones Científicas De Investigación

Sulfonium, dodecylethylmethyl-, chloride (1:1) has been extensively used in scientific research due to its unique properties. It has been used as a surfactant in various applications, such as emulsification, dispersion, and stabilization of nanoparticles. It has also been used as a disinfectant in the food industry, hospitals, and water treatment plants. Sulfonium, dodecylethylmethyl-, chloride (1:1) has been used as a catalyst in various chemical reactions, such as the synthesis of esters, amides, and ethers.

Propiedades

Número CAS |

14254-28-5 |

|---|---|

Fórmula molecular |

C15H33ClS |

Peso molecular |

280.9 g/mol |

Nombre IUPAC |

dodecyl-ethyl-methylsulfanium;chloride |

InChI |

InChI=1S/C15H33S.ClH/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2;/h4-15H2,1-3H3;1H/q+1;/p-1 |

Clave InChI |

CSSXFMXXEQYDFF-UHFFFAOYSA-M |

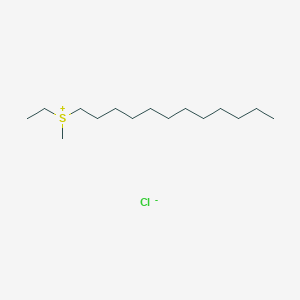

SMILES |

CCCCCCCCCCCC[S+](C)CC.[Cl-] |

SMILES canónico |

CCCCCCCCCCCC[S+](C)CC.[Cl-] |

Otros números CAS |

14254-28-5 |

Sinónimos |

Sulfonium, dodecylethylmethyl-, chloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)